molecular formula C12H11NO B3153766 Quinoline, 6-(2-propen-1-yloxy)- CAS No. 7652-24-6

Quinoline, 6-(2-propen-1-yloxy)-

Cat. No.: B3153766
CAS No.: 7652-24-6
M. Wt: 185.22 g/mol
InChI Key: WRUDSZHYRJKTOP-UHFFFAOYSA-N
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Description

Quinoline, 6-(2-propen-1-yloxy)- (CAS: 7652-24-6), also known as 6-allyloxyquinoline, is a quinoline derivative substituted with an allyloxy (-O-CH₂CH=CH₂) group at the 6-position. While direct pharmacological data for this compound is lacking in the evidence, its structural analogs provide insights into possible applications and properties.

Properties

IUPAC Name

6-prop-2-enoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-2-8-14-11-5-6-12-10(9-11)4-3-7-13-12/h2-7,9H,1,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUDSZHYRJKTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline, 6-(2-propen-1-yloxy)-, can be achieved through various established protocols. Common methods include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve the cyclization of aniline derivatives with different reagents under acidic or basic conditions, often using catalysts to improve yield and selectivity .

Industrial Production Methods

Industrial production of quinoline derivatives typically involves large-scale synthesis using optimized versions of the aforementioned methods. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry approaches such as microwave-assisted synthesis and solvent-free conditions are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 6-(2-propen-1-yloxy)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.

    Reduction: This reaction can reduce double bonds or other functional groups, modifying the compound’s properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives .

Scientific Research Applications

Quinoline, 6-(2-propen-1-yloxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Quinoline, 6-(2-propen-1-yloxy)- involves its interaction with various molecular targets and pathways. It can inhibit enzymes, bind to receptors, and interfere with cellular processes. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The specific mechanism of action depends on the compound’s structure and the biological system it interacts with.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Functional Group Variations

Quinoline derivatives exhibit diverse biological activities based on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituent/Position Key Functional Groups Notable Properties/Activities References
Quinoline, 6-(2-propen-1-yloxy)- Allyloxy at C6 Ether, alkene Potential metabolic lability
E-2-Styrylquinolines Styryl at C2 Vinyl, aryl HIV-1 integrase inhibition, antiallergic
2-Sulfonylquinolines Sulfonyl at C2 Sulfonyl Diverse bioactivity, synthetic versatility
6-(Benzyloxy)quinoline Benzyloxy at C6 Ether, benzyl Increased lipophilicity
8-Aminoquinolines Amino at C8 Primary amine Antimalarial (e.g., primaquine), toxicity in G6PD-deficient individuals
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline Chloro, piperidine, pyrrolidine at C4/C2/C6 Halogen, amines Research applications in medicinal chemistry

Pharmacological and Chemical Properties

  • Metabolic Stability: The allyloxy group in 6-(2-propen-1-yloxy)-quinoline may undergo oxidative metabolism via cytochrome P450 enzymes, akin to 8-aminoquinolines, which form reactive quinoneimine intermediates .
  • Electronic Effects: Allyloxy (electron-donating) vs. sulfonyl (electron-withdrawing) groups alter the quinoline ring’s electron density, affecting reactivity in substitution reactions and interactions with biological targets .

Table 2: Key Research Insights

Parameter Quinoline, 6-(2-propen-1-yloxy)- E-2-Styrylquinolines 8-Aminoquinolines
Substituent Reactivity Alkene for conjugation/modification Styryl for π-π interactions Amino for redox activity
Synthetic Yield ~80–88% (inferred from analogs) 70–85% Variable
Biological Target Underexplored HIV-1 integrase Plasmodium spp.
Toxicity Concerns Not reported Low High (G6PD deficiency)

Notes and Limitations

Comparisons are extrapolated from structural analogs.

Substituent Impact : Positional effects (e.g., C6 vs. C8 substitution) significantly alter pharmacological profiles, necessitating targeted studies for each derivative.

Synthetic Challenges : Allyloxy groups may require protection strategies during synthesis to prevent alkene side reactions.

Biological Activity

Quinoline derivatives, particularly Quinoline, 6-(2-propen-1-yloxy)- , have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and potential applications.

Overview of Quinoline Derivatives

Quinoline is a heterocyclic aromatic organic compound with a nitrogen atom in its structure, which contributes to its reactivity and biological activity. The modification of quinoline structures, such as the introduction of various substituents like propenyloxy groups, can significantly influence their pharmacological properties.

Antibacterial Activity

Research has indicated that 6-(2-propen-1-yloxy)-quinoline exhibits antibacterial properties against several strains of bacteria. For instance, studies have shown effectiveness against Staphylococcus aureus and Escherichia coli , suggesting its potential as a lead compound for developing new antibacterial agents. However, further investigations are required to elucidate the mechanisms underlying its antibacterial effects.

Antiprotozoal Activity

The compound has also been explored for its antiprotozoal properties. Notably, it has shown activity against protozoan parasites such as Leishmania , which causes Leishmaniasis. Research indicates that modifications to the quinoline core can enhance its efficacy against these parasites.

Anticancer Potential

Recent studies have investigated the anticancer potential of various quinoline derivatives, including 6-(2-propen-1-yloxy)-quinoline . The structure-activity relationship (SAR) analyses suggest that certain modifications can improve antiproliferative activity against cancer cell lines. For example, novel quinoline-chalcone hybrids have demonstrated significant cytotoxic effects against multiple cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObservations/Findings
AntibacterialStaphylococcus aureus, E. coliEffective but requires more research on mechanisms.
AntiprotozoalLeishmania spp.Potential activity noted; needs further exploration.
AnticancerVarious cancer cell linesSignificant cytotoxicity observed; SAR indicates promising leads .

Detailed Research Insights

  • Antibacterial Studies : Research by Xia et al. (2011) highlights the synthesis and antibacterial evaluation of 6-alkyloxyquinoline derivatives, noting their effectiveness against specific bacterial strains but calling for further mechanistic studies.
  • Antiprotozoal Studies : De Souza et al. (2002) explored antiprotozoal activities and suggested that modifications in the quinoline structure could enhance efficacy against Leishmania spp..
  • Anticancer Studies : A study on quinoline-chalcone hybrids revealed promising results in inhibiting cancer cell proliferation, with IC50 values indicating potent activity against various cancer types .

The biological activities of quinoline derivatives are often linked to their ability to interact with specific molecular targets within pathogens or cancer cells. For instance, some compounds may inhibit key enzymes or disrupt cellular processes critical for pathogen survival or cancer cell proliferation.

Conclusion and Future Directions

The compound Quinoline, 6-(2-propen-1-yloxy)- shows promise in various biological activities including antibacterial, antiprotozoal, and anticancer effects. Continued research focusing on its mechanisms of action and structural modifications could pave the way for developing novel therapeutic agents targeting infectious diseases and cancer.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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